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Clinical Trial Results Summary

Aspect Details

Trial Design Phase I/1l, combination therapy (Sepantronium Bromide + Carboplatin +
Paclitaxel) [1]

Patient 19 patients with previously untreated stage IV NSCLC (Phase Il part) [1]

Population

Dosage Sepantronium Bromide: 10 mg/m3/day as a 72-hour continuous infusion every 21
days [1]

Primary Endpoint Objective Tumor Response Rate (ORR) [1]

| Efficacy Results | - ORR: 11% (2 Partial Responses out of 19 patients) [1]

¢ Median Progression-Free Survival (PFS): 5.7 months [1]

¢ Median Overall Survival (OS): 16.1 months [1] | | Safety Results | - Treatment was generally well-
tolerated [1] [2].

e The most common toxicities were hematological (related to blood cells) [1]. |
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Experimental Protocol & Trial Methodology

For researchers, here is a detailed breakdown of the clinical trial methodology:

o Patient Eligibility (Phase Il): The study enrolled patients with pathologically confirmed, untreated
stage IV NSCLC. Patients could not have received more than one prior line of chemotherapy, though
there was no limit on prior targeted therapies [1].

¢ Treatment Regimen: In the phase Il portion, patients received the Maximum Tolerated Dose (MTD)
of sepantronium bromide (10 mg/m?/day) determined from the phase | dose escalation. It was
administered as a 72-hour continuous intravenous infusion (CIVI) every 21 days. This was
combined with standard doses of carboplatin (AUC6) and paclitaxel (200 mg/m?2) for up to six cycles
(1] [2].

¢ Endpoints Assessment:

o Tumor Response: Assessed by CT scan every two cycles (approximately every 6 weeks)
using RECIST 1.1 criteria [1].

o Pharmacokinetics: Plasma concentrations of sepantronium bromide were measured at
multiple time points using liquid chromatography-mass spectrometry (LC-MS) [1].

o Pharmacodynamics/Exploratory Biomarkers: Blood samples were taken to analyze potential
biomarkers like M30 apoptosense (for apoptosis), IL8, VEGF, and the KRAS mutation status of
tumors, though no association with clinical response was found [1].

Mechanism of Action and Signhaling Pathways

Sepantronium bromide (YM155) was initially identified as a selective survivin suppressant [1] [3].
Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers and associated
with treatment resistance [1] [4]. However, subsequent research indicates its mechanism is more complex

and involves disrupting DNA damage response.

The following diagram illustrates the key molecular mechanisms and signaling pathways impacted by

YM155, based on the broader scientific literature.
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The diagram shows that YM155 exerts its effects through multiple interconnected pathways:

« DNA Damage Induction: YM155 acts as a DNA damaging agent, triggering the ATR-Chk2 signaling
pathway and leading to the formation of persistent yH2AX foci, a marker for unresolved DNA double-
strand breaks [4].

e Survivin Suppression: The drug disrupts the ILF3/p54nrb complex, which binds to the survivin
promoter, leading to transcriptional downregulation of survivin. This reduces the cancer cells' ability to
resist apoptosis [1] [3].

¢ MTORCI1 Inhibition & Translation Suppression: YM155 activates AMPK, which phosphorylates
Raptor, thereby suppressing mTORC1 activity. This results in a global reduction of protein synthesis,
including key short-lived oncoproteins like survivin, Mcl-1, and cyclin Ds [5].

It is noteworthy that the concentrations required to induce DNA damage are reported to be lower than those
needed for survivin suppression, suggesting that the DNA damage response may be a primary and critical

mechanism of action [4].

Interpretation and Research Implications

For drug development professionals, the results highlight a common challenge in oncology drug

development: promising preclinical activity does not always translate to clinical success in all contexts.

e The combination regimen was feasible and had a acceptable safety profile, with hematological toxicity
being the main concern [1].

e The lack of improvement in the primary endpoint (ORR) and the modest efficacy outcomes suggest
that in this specific patient population and combination, sepantronium bromide did not provide a
significant clinical advantage over the standard chemotherapy backbone alone [1] [3].

e The exploratory pharmacodynamic analyses did not identify biomarkers associated with response,
indicating a need for further research to identify patient subgroups that might benefit from this therapy

1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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